
2-amino-N,N-dimethylpropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired amide product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding using oxidizing agents such as or .
Reduction: Reduction of the amide group can yield using reducing agents like .
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted amides and amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 116.16 g/mol
- Structural Characteristics : Contains an amine group and a dimethylamide moiety, enhancing its solubility and biological activity.
Biochemical Research
2-Amino-N,N-dimethylpropanamide serves as a reagent in biochemical assays to study enzyme kinetics and metabolic pathways. Its ability to enhance the solubility of compounds makes it particularly useful in high-throughput screening environments.
- Case Study : In a study on enzyme kinetics, this compound was used to evaluate the effects of various substrates on enzyme activity, revealing dose-dependent responses that inform potential therapeutic uses .
Proteomics
The compound is valuable in proteomics for its role in labeling studies. Its incorporation into biological systems allows researchers to track metabolic pathways and interactions with enzymes.
- Application : Used as a tracer in metabolic studies, enabling the monitoring of how it interacts with enzymes, providing insights into drug metabolism and pharmacokinetics .
Analytical Chemistry
In analytical chemistry, this compound is employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its favorable isotopic labeling properties.
- Benefit : The deuterated form of this compound enhances clarity and accuracy in complex biological samples, making it a preferred choice for researchers analyzing metabolic processes .
The biological activity of this compound is attributed to its interaction with various biological targets. It has shown potential in:
- Drug Development : Its unique structure allows for modifications that can enhance pharmacokinetic properties.
- Therapeutic Applications : Studies indicate that it may exhibit anti-inflammatory and neuroprotective effects .
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile , participating in various biochemical reactions. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can form hydrogen bonds and electrostatic interactions with proteins, affecting their structure and function .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 2-Amino-N,N-dimethylpropanamide
- CAS Numbers : 124491-96-9 (base form) , 78608-72-7 (S-enantiomer)
- Molecular Formula : C₅H₁₂N₂O
- Molecular Weight : 116.16 g/mol
- Physical State : Solid, white crystalline powder (hydrochloride salt form) .
Physicochemical Properties
- Solubility : Soluble in water and organic solvents (hydrochloride salt) .
- Hazards :
- Applications : Intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Comparison with Structurally Similar Compounds
2-Chloro-N,N-dimethylpropanamide
- CAS : 152786-29-3 .
- Formula: C₅H₁₀ClNO.
- Molecular Weight : 135.59 g/mol .
- Key Differences: Substituent: Chlorine replaces the amino group. Reactivity: Higher electrophilicity due to Cl, enabling nucleophilic substitution reactions . Applications: Likely used in halogenation pathways or as a precursor for organometallic synthesis.
3-(4-Bromophenyl)-N,N-dimethylpropanamide
- Synthesis : Prepared via Michael addition (95% yield) .
- Key Differences: Substituent: Bromophenyl group introduces aromaticity and steric bulk. Applications: Potential in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine .
N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide
- Synthesis : Derived from N,N-dimethyl-2-chloropropanamide and 4-methoxybenzenethiol .
- Key Differences :
2-Hydroxy-N,N-dimethylpropanamide
- CAS : 35123-06-9 .
- Key Differences: Substituent: Hydroxyl group replaces amino. Reactivity: Susceptible to oxidation and esterification . Regulatory: Subject to EPA significant new use rules (SNURs) .
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride
- CAS : 1219957-57-9 .
- Formula : C₈H₂₁Cl₂N₃O.
- Molecular Weight : 246.18 g/mol .
- Key Differences: Structure: Additional dimethylaminoethyl group enhances basicity. Applications: Used in drug delivery systems due to improved solubility (salt form) .
Comparative Data Table
Research Findings and Trends
- Electronic Effects: Amino groups enhance nucleophilicity, enabling peptide coupling, while halogens (Cl, Br) favor electrophilic reactions .
- Solubility: Hydrochloride salts (e.g., this compound HCl) improve water solubility for biomedical applications .
- Toxicity: Amino derivatives generally exhibit moderate acute toxicity, whereas chloro analogs may pose higher environmental risks .
Biological Activity
2-Amino-N,N-dimethylpropanamide, also known as N,N-dimethylpropionamide, is a compound with significant biological relevance, particularly in the realm of medicinal chemistry. This article explores its biological activities, synthesis methods, and potential applications in drug development, focusing on various studies that highlight its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 116.16 g/mol
- CAS Number : 758-96-3
- Melting Point : -45 °C
- Boiling Point : 176 °C
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. A notable method involves the one-pot synthesis of tri-substituted purines using N,N-dimethylamides as key intermediates. This method facilitates the formation of biologically active purine analogues with demonstrated trypanocidal activity against Trypanosoma brucei .
Antiparasitic Activity
Recent studies have identified that certain derivatives of this compound exhibit potent antiparasitic properties. Specifically, compounds synthesized from this amide have shown significant activity against Trypanosoma brucei, with IC values below 5 μM. Two notable compounds derived from this synthesis were reported to have IC values of 4.8 μM and 1 μM, indicating strong efficacy against the parasite .
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through toxicity studies. An acute toxicity test revealed a dose of 875 mg/kg leading to behavioral effects such as somnolence and convulsions . This highlights the importance of understanding the compound's safety alongside its therapeutic potential.
Case Study: Synthesis and Testing of Purine Analogues
A significant study explored the synthesis of purine analogues using this compound as a precursor. The research involved screening various compounds for their activity against Trypanosoma brucei. Notably, two derivatives demonstrated profound morphological changes in the parasites, indicative of effective treatment strategies .
Table: Biological Activity Summary
Compound | IC (μM) | Activity Type | Target Organism |
---|---|---|---|
ASIMJ-25 | 4.8 | Antiparasitic | Trypanosoma brucei |
ASIMJ-4 | 1.0 | Antiparasitic | Trypanosoma brucei |
N,N-Dimethylpropionamide | N/A | Toxicity Assessment | Behavioral Effects |
The mechanism by which this compound exerts its biological effects may involve its structural similarity to natural substrates in purine metabolism. This allows it to act as an inhibitor or substrate for enzymes involved in critical metabolic pathways within parasites .
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 2-amino-N,N-dimethylpropanamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use lab coats, gloves, and safety goggles. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 filters) in high-exposure scenarios .
- Ventilation: Ensure local exhaust ventilation to minimize aerosol/dust inhalation. Avoid open handling to prevent respiratory irritation (H335 hazard) .
- Spill Management: Collect spills using non-sparking tools and store in sealed containers. Prevent environmental discharge (e.g., drainage systems) .
- Storage: Keep at 2–8°C in a dry, well-ventilated area to maintain stability .
Q. What synthetic routes are available for this compound?
Methodological Answer:
- One-Carbon Oxidative Coupling: Use Selectfluor-mediated reactions with aromatic amides, where N,N-dimethylpropanamide (DMP) acts as both solvent and one-carbon donor .
- Amide Alkylation: React 2-aminopropanamide with dimethylamine derivatives under controlled pH (e.g., 7–9) to avoid side reactions .
- Safety Note: Monitor for hazardous byproducts (e.g., nitrogen oxides) during synthesis .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) for purity analysis.
- Spectroscopy: Confirm structure via -NMR (amide proton at δ 6.5–7.5 ppm) and IR (C=O stretch at ~1650 cm) .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~130–140) .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicological data for this compound?
Methodological Answer:
- In Vitro Assays: Perform Ames tests (OECD 471) to clarify mutagenicity and MTT assays for acute cytotoxicity (e.g., IC) in human cell lines .
- Dose-Response Studies: Use rodent models to validate conflicting GHS classifications (e.g., oral toxicity Category 4 vs. unclassified carcinogenicity) .
- Literature Meta-Analysis: Cross-reference ECHA, PubChem, and OSHA HCS databases to identify data gaps (e.g., delayed effects) .
Q. What advanced techniques are suitable for studying the solid-state properties of this compound derivatives?
Methodological Answer:
- Single-Crystal XRD: Resolve stereochemistry and packing motifs (e.g., triclinic P1 symmetry observed in benzotriazolylpropanamides) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) and correlate with storage recommendations .
- Dynamic Vapor Sorption (DVS): Measure hygroscopicity to optimize storage conditions (e.g., anhydrous vs. humid environments) .
Q. How can this compound be leveraged in medicinal chemistry for drug discovery?
Methodological Answer:
- Scaffold Functionalization: Introduce substituents (e.g., aryl groups) via Buchwald-Hartwig coupling to enhance bioactivity .
- Enzyme Inhibition Screening: Test derivatives against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Pharmacokinetic Profiling: Conduct in silico ADMET predictions (e.g., SwissADME) to prioritize candidates with favorable LogP (1.1–1.3) and PSA (~55 Ų) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reaction efficiency?
Methodological Answer:
- Solvent Optimization: Replace DMP with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
- Flow Chemistry: Implement continuous-flow reactors to enhance heat dissipation and reduce hazardous intermediate accumulation .
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility)?
Methodological Answer:
- Experimental Replication: Use shake-flask method (OECD 117) to measure LogP and compare with computational tools (e.g., XLogP3) .
- Solubility Profiling: Perform equilibrium solubility studies in PBS (pH 7.4) and simulate biorelevant media (FaSSIF/FeSSIF) .
- Data Harmonization: Cross-validate results with NIST Standard Reference Data, avoiding unreliable sources (e.g., BenchChem) .
Properties
IUPAC Name |
2-amino-N,N-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGOLVWRKEQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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